molecular formula C7H14O2 B114232 2-Ethylpentanoic acid CAS No. 20225-24-5

2-Ethylpentanoic acid

Cat. No. B114232
CAS RN: 20225-24-5
M. Wt: 130.18 g/mol
InChI Key: BAZMYXGARXYAEQ-UHFFFAOYSA-N
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Description

2-Ethylpentanoic Acid, also known as Valproic Acid Impurity B, is a branched-chain carboxylic acid often used in synthetic organic chemistry research . It serves as a building block for the preparation of various esters and amides, which are important intermediates in chemical synthesis . It is a known metabolite and analog of valproic acid .


Molecular Structure Analysis

The molecular formula of 2-Ethylpentanoic Acid is C7H14O2 . It has a molecular weight of 130.18 .


Physical And Chemical Properties Analysis

2-Ethylpentanoic Acid has a molecular weight of 130.18 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not provided in the search results.

Scientific Research Applications

Neurotrophic and Neuroprotective Roles in Neuropsychiatric Disorders 2-Ethylpentanoic acid, in the form of ethyl-EPA, has been investigated for its potential benefits in the treatment of bipolar disorder. A study by Frangou, Lewis, Wollard, & Simmons (2007) found that ethyl-EPA treatment is associated with increased brain levels of N-acetylaspartate, a marker of neuronal integrity, suggesting a neurotrophic/neuroprotective role in patients with neuropsychiatric disorders (Frangou et al., 2007).

Solute-Solvent Interactions in Chemical Processes The isomerization and solute-solvent interactions of ethyl isocyanate, a compound related to 2-ethylpentanoic acid, have been studied using ultrafast infrared vibrational echo experiments. This research by Levinger et al. (2003) provides insights into the thermally induced isomerization dynamics in solvent environments, which is relevant for understanding the behavior of similar compounds like 2-ethylpentanoic acid in chemical processes (Levinger et al., 2003).

Chemical Synthesis and Organic Reactions In the realm of chemical synthesis, 2-ethylpentanoic acid and its derivatives play a role. Stoermer and Pinhey (1998) demonstrated the preparation of 3-hydroxy-3-methyl-5-phenylpentanoic acid, highlighting the versatility of similar carboxylic acids in organic synthesis (Stoermer & Pinhey, 1998).

Role in Polymerization Processes 2-Ethylpentanoic acid-related compounds are also utilized in polymerization processes. Manguian, Save, & Charleux (2006) synthesized a well-defined homopolymer using a derivative of 2-ethylpentanoic acid, demonstrating its potential in creating stable latex polymers through emulsion polymerization (Manguian et al., 2006).

Toxicological Studies and Safety Assessments The structure-activity relationships of branched carboxylic acids, including 2-ethylpentanoic acid, have been studied for their toxicological profiles. Wu et al. (2022) conducted a comprehensive study involving transcriptomics and physiologically based pharmacokinetic models to understand the toxicological implications of these compounds (Wu et al., 2022).

Environmental Applications The removal of persistent organic compounds from contaminated water is another area where 2-ethylpentanoic acid derivatives have been studied. Chua & Chen (1995) used an adsorption-anaerobiosis column system to treat water contaminated with 2-ethylhexanoic acid, demonstrating the effectiveness of this approach in environmental cleanup (Chua & Chen, 1995).

Safety And Hazards

2-Ethylpentanoic Acid is harmful if swallowed . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

2-ethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-5-6(4-2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZMYXGARXYAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875701
Record name 2-ETHYLPENTANOIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpentanoic acid

CAS RN

20225-24-5
Record name 2-Ethylpentanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-propylacetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYLPENTANOIC ACID
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Record name 2-ethylvaleric acid
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Record name 2-ETHYLPENTANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
AA Noser, SG Mahmoud, HS Mandour… - Delta Journal of …, 2023 - djs.journals.ekb.eg
… This study demonstrated the enantioselective synthesis of (S)-2ethylpentanoic acid (5a, b) and (R)- 2-ethylpentanoic acid (5c, d) using quinazolinone derivative (2) as chiral auxiliaries. …
Number of citations: 3 djs.journals.ekb.eg
S Choi, SH Choi - Bulletin of the Korean Chemical Society, 2022 - Wiley Online Library
… In particular, we were interested in the conformational behavior of (2S,3R)-3-amino-2-ethylpentanoic acid (AEPA) as a potential building block for unnatural peptide helices (Figure 2). …
Number of citations: 3 onlinelibrary.wiley.com
AE Hershey, JR Patton, KH Dudley - Therapeutic Drug Monitoring, 1979 - journals.lww.com
… Typical calibration curves for the valproic acid (VPA) assay, as obtained by simultaneous use of three internal standards: 2-ethylpentanoic acid (EPA), 2-propylhexanoic acid (PHA), and …
Number of citations: 16 journals.lww.com
A Ammazzalorso, R Amoroso, M Baraldi… - Bioorganic & medicinal …, 2002 - Elsevier
… The chiral analogues of gemfibrozil 5-(2,5-dimethylphenoxy)-2-methylpentanoic acid and 5-(2,5-dimethylphenoxy)-2-ethylpentanoic acid were synthesized in optically active form using (…
Number of citations: 5 www.sciencedirect.com
R Thakkar, H Saravaia, M Ambasana… - International …, 2012 - downloads.hindawi.com
… The relative standard deviation values obtained for the peak areas of valproic acid, pentanoic acid, 2-ethylpentanoic acid and 2isopropylpentanoic acid were not more than 2.0%. …
Number of citations: 6 downloads.hindawi.com
PM Reis, JAL Silva, AF Palavra, JJRF da Silva… - Journal of …, 2005 - Elsevier
… Interestingly, the main carboxylic acid products (ie, 2-methylpentanoic acid and 2-ethylbutanoic acids in the case of pentane and 2-ethylpentanoic acid in the reaction of hexane) are …
Number of citations: 51 www.sciencedirect.com
A Ammazzalorso, R Amoroso, G Bettoni… - … of Chromatography A, 2005 - Elsevier
… Data from 1 H NMR studies confirmed host–guest interaction between TM-β-CD and 5-(2,5-dimethylphenoxy)-2-ethylpentanoic acid sodium salt. The hypothesized stoichiometry host:…
Number of citations: 14 www.sciencedirect.com
SN Sin, H Chua - Chemosphere, 2000 - Elsevier
… In Culture 2, 2-ethylpentanoic acid (2-EPeA) represented BFAs with an odd number of carbons in the main chain and an ethyl branching at the alpha position. In Cultures 3 and 4, 3-…
Number of citations: 10 www.sciencedirect.com
H Chua, HF Peter, W Lo, SN Sin - Science of the total environment, 2001 - Elsevier
Xenobiotic branched carboxylic acids (BCAs) discharged by industries are often persistent in biological wastewater treatment systems and end up in water and sediments. In this study, …
Number of citations: 9 www.sciencedirect.com
W Löscher, H Nau - Neuropharmacology, 1985 - Elsevier
Thirty-two metabolites and analogues of the antiepileptic drug valproic acid (2-propylpentanoic acid; VPA) were tested for anticonvulsant and toxic effects in mice, in an attempt to find …
Number of citations: 179 www.sciencedirect.com

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